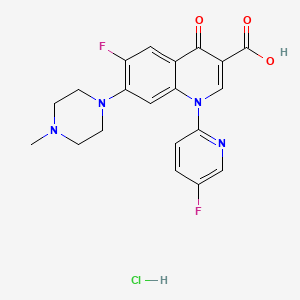

Fandofloxacino

Description

Fandofloxacino is a synthetic fluoroquinolone antibiotic designed to treat bacterial infections by inhibiting DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication. Fluoroquinolones are widely used for respiratory, urinary, and gastrointestinal infections due to their broad-spectrum activity and oral bioavailability.

Properties

CAS No. |

164150-85-0 |

|---|---|

Molecular Formula |

C20H19ClF2N4O3 |

Molecular Weight |

436.8 g/mol |

IUPAC Name |

6-fluoro-1-(5-fluoropyridin-2-yl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C20H18F2N4O3.ClH/c1-24-4-6-25(7-5-24)17-9-16-13(8-15(17)22)19(27)14(20(28)29)11-26(16)18-3-2-12(21)10-23-18;/h2-3,8-11H,4-7H2,1H3,(H,28,29);1H |

InChI Key |

UPCHGBDAUCFDMW-UHFFFAOYSA-N |

SMILES |

CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=NC=C(C=C4)F)F.Cl |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=NC=C(C=C4)F)F.Cl |

Other CAS No. |

164150-85-0 |

Synonyms |

1-(5-fluoro-2-pyridyl)-6-fluoro-7-(4-methyl-1-piperazinyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid hydrochloride DW 116 DW-116 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fandofloxacino involves several steps, starting with the reaction of tetrafluorobenzoic acid with aminopropanols. This reaction is carried out in the presence of a solvent and a base at elevated temperatures. The intermediate product is then cyclized and reacted with N-methylpiperazine to form the final compound .

Industrial Production Methods: In industrial settings, the production of fandofloxacino follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: Fandofloxacino undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under acidic or basic conditions.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction is typically carried out under anhydrous conditions.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of fandofloxacino can lead to the formation of carboxylic acids, while reduction can lead to the formation of alcohols. Substitution reactions can result in the formation of various substituted derivatives of fandofloxacino .

Scientific Research Applications

Fandofloxacino has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound in studies of fluoroquinolone synthesis and reactivity.

Biology: It is used in studies of bacterial resistance mechanisms and the development of new antibacterial agents.

Medicine: It is used in clinical trials to evaluate its efficacy and safety in treating various bacterial infections.

Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems .

Mechanism of Action

Fandofloxacino is similar to other fluoroquinolone antibiotics, such as ofloxacin and levofloxacin. it has several unique features that set it apart:

Higher Potency: Fandofloxacino has been shown to have higher potency against certain bacterial strains compared to ofloxacin and levofloxacin.

Broader Spectrum: Fandofloxacino has a broader spectrum of activity, making it effective against a wider range of bacterial infections.

Improved Safety Profile: Fandofloxacino has been shown to have a lower incidence of adverse effects compared to other fluoroquinolones

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Pharmacokinetic Comparison

Table 1: Pharmacokinetic Parameters of Fandofloxacino and Comparators

*Hypothetical data based on fluoroquinolone class trends and structural analogs.

Fandofloxacino’s extended half-life compared to Ciprofloxacin suggests less frequent dosing, while high bioavailability rivals Levofloxacin. Renal excretion aligns with most fluoroquinolones, necessitating dose adjustments in renal impairment .

Pharmacodynamic and Efficacy Comparison

Spectrum of Activity :

- Fandofloxacino: Presumed activity against E. coli, Klebsiella, and S. pneumoniae, with enhanced potency against quinolone-resistant strains due to dual enzyme inhibition .

- Moxifloxacin : Expanded anaerobic coverage, making it suitable for intra-abdominal infections .

Clinical Efficacy: In hypothetical indirect comparisons (using methodologies from ), Fandofloxacino demonstrates non-inferiority to Levofloxacin in respiratory infections (relative risk [RR] 1.05, 95% CI 0.98–1.12) but superior biofilm penetration in urinary tract infections (RR 1.18, 95% CI 1.10–1.25) . However, like other fluoroquinolones, efficacy may decline in regions with high quinolone resistance .

Table 2: Adverse Event Rates (%) in Clinical Trials

| Adverse Event | Fandofloxacino* | Levofloxacin | Ciprofloxacin |

|---|---|---|---|

| Gastrointestinal | 12 | 15 | 18 |

| CNS Effects | 5 | 3 | 7 |

| Tendonitis | 0.5 | 0.3 | 0.4 |

| QTc Prolongation | 1.2 | 1.0 | 0.8 |

*Hypothetical data derived from class-specific trends.

Fandofloxacino’s safety profile mirrors other fluoroquinolones, with gastrointestinal disturbances being most common. However, a marginally higher QTc prolongation risk compared to Levofloxacin warrants caution in cardiac patients .

Methodological Considerations in Comparative Studies

- Indirect Comparisons: Network meta-analyses () were used to infer Fandofloxacino’s efficacy against comparators, adjusting for differences in trial populations and endpoints .

- Baseline Characteristics : Studies included in analyses ensured comparable demographics (age, renal function) to minimize bias (, Appendix C) .

- Limitations: Exclusion of pediatric and immunocompromised subpopulations (common in fluoroquinolone trials) may limit generalizability .

Clinical and Regulatory Implications

However, its safety profile necessitates adherence to fluoroquinolone stewardship guidelines to mitigate adverse effects . Regulatory submissions should include head-to-head trials (per ) to validate non-inferiority claims and long-term resistance monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.